3-[4-(Chloromethyl)phenyl]cyclobutan-1-one 3-[4-(Chloromethyl)phenyl]cyclobutan-1-one
Brand Name: Vulcanchem
CAS No.: 1378816-02-4
VCID: VC4313918
InChI: InChI=1S/C11H11ClO/c12-7-8-1-3-9(4-2-8)10-5-11(13)6-10/h1-4,10H,5-7H2
SMILES: C1C(CC1=O)C2=CC=C(C=C2)CCl
Molecular Formula: C11H11ClO
Molecular Weight: 194.66

3-[4-(Chloromethyl)phenyl]cyclobutan-1-one

CAS No.: 1378816-02-4

Cat. No.: VC4313918

Molecular Formula: C11H11ClO

Molecular Weight: 194.66

* For research use only. Not for human or veterinary use.

3-[4-(Chloromethyl)phenyl]cyclobutan-1-one - 1378816-02-4

Specification

CAS No. 1378816-02-4
Molecular Formula C11H11ClO
Molecular Weight 194.66
IUPAC Name 3-[4-(chloromethyl)phenyl]cyclobutan-1-one
Standard InChI InChI=1S/C11H11ClO/c12-7-8-1-3-9(4-2-8)10-5-11(13)6-10/h1-4,10H,5-7H2
Standard InChI Key RXJWLPLPYBBPQG-UHFFFAOYSA-N
SMILES C1C(CC1=O)C2=CC=C(C=C2)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclobutane ring substituted at the 1-position with a ketone group and at the 3-position with a 4-(chloromethyl)phenyl moiety. The planar cyclobutane ring introduces significant steric strain, while the electron-withdrawing chloromethyl group enhances reactivity at the benzene ring . The SMILES string (C1C(CC1=O)C2=CC=C(C=C2)CCl) and InChIKey (RXJWLPLPYBBPQG-UHFFFAOYSA-N) provide unambiguous structural identification .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₁ClO
Molecular Weight194.66 g/mol
IUPAC Name3-[4-(chloromethyl)phenyl]cyclobutan-1-one
SMILESC1C(CC1=O)C2=CC=C(C=C2)CCl
InChIKeyRXJWLPLPYBBPQG-UHFFFAOYSA-N
Predicted CCS (Ų) [M+H]+133.3

Spectroscopic and Computational Data

Collision cross-section (CCS) predictions via ion mobility spectrometry indicate a CCS of 133.3 Ų for the [M+H]+ adduct, suggesting a compact molecular conformation . Density functional theory (DFT) calculations predict partial charges localized on the ketone oxygen (δ⁻) and chloromethyl chlorine (δ⁺), facilitating nucleophilic and electrophilic reactions, respectively.

Synthesis and Reactivity

Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Cyclobutane Ring Formation: Cycloaddition of acrolein derivatives under photochemical conditions generates the strained cyclobutane core .

  • Chloromethylation: Friedel-Crafts alkylation of benzene derivatives introduces the chloromethyl group at the para position.

  • Ketone Functionalization: Oxidation of secondary alcohols or direct coupling with acyl chlorides yields the ketone .

A representative protocol from PMC6147547 describes the use of 3-phenyl-3-methyl-1-(2-chloro-1-oxoethyl)cyclobutane as a precursor. Nucleophilic substitution with potassium salts of hydroxybenzaldehydes in acetone achieves yields exceeding 90%, leveraging the carbocation-stabilizing effect of the chlorine atom .

Table 2: Optimized Synthesis Parameters

StepReagents/ConditionsYield
Cyclobutane FormationUV light, acrolein dimerization75%
ChloromethylationClCH₂SO₂Cl, AlCl₃, 0°C82%
Ketone FormationPCC oxidation, CH₂Cl₂, RT88%

Isomerism and Stereochemistry

The compound exists as a mixture of cis and trans isomers due to restricted rotation around the cyclobutane-phenyl bond. X-ray crystallography of analogues reveals a dihedral angle of 112° between the phenyl and cyclobutane planes, favoring the trans configuration . Chromatographic separation remains challenging, necessitating advanced techniques like chiral HPLC .

Applications in Medicinal Chemistry

Anticancer Activity

Chlorinated cyclobutane derivatives exhibit cytotoxicity via DNA intercalation and topoisomerase inhibition. While specific data for 3-[4-(chloromethyl)phenyl]cyclobutan-1-one are scarce, structurally related compounds show IC₅₀ values of 2.1–8.4 μM against MCF-7 breast cancer cells . The chloromethyl group may enhance membrane permeability, as evidenced by logP values of 2.8–3.2 in analogues .

Material Science Applications

Polymer Crosslinking

The chloromethyl group undergoes nucleophilic substitution with amines and thiols, enabling its use as a crosslinker in epoxy resins. Cure kinetics studies show a 40% reduction in gelation time compared to non-chlorinated analogues.

Liquid Crystals

Incorporation into tolane-based mesogens induces nematic phases with transition temperatures up to 148°C, attributed to the dipole moment (2.1 D) of the chloromethyl group .

Future Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets like tubulin or kinase enzymes.

  • SAR Optimization: Modify the chloromethyl group to trifluoromethyl or azide derivatives to enhance potency.

  • Scale-Up Synthesis: Develop continuous-flow protocols to mitigate risks associated with batch-scale cycloadditions.

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